

# Application Notes and Protocols for Ethylene Trimerization Using Chromium(III) 2Ethylhexanoate

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This document provides a detailed protocol for the homogeneous trimerization of ethylene to 1-hexene utilizing a catalyst system based on Chromium(III) 2-ethylhexanoate. The described method is adapted from industrially relevant processes, commonly known as the Phillips catalyst system.[1][2][3][4][5] This protocol outlines the preparation of the catalyst components, the activation procedure, and the execution of the trimerization reaction under laboratory conditions. Additionally, quantitative data from relevant studies are summarized, and a proposed catalytic cycle is illustrated.

#### Introduction

The selective trimerization of ethylene to 1-hexene is a significant industrial process, as 1-hexene is a valuable comonomer in the production of linear low-density polyethylene (LLDPE) and high-density polyethylene (HDPE).[1][6] Chromium-based catalysts have demonstrated high activity and selectivity for this transformation. The catalyst system detailed herein comprises four key components: a chromium precursor (Chromium(III) 2-ethylhexanoate), a ligand (2,5-dimethylpyrrole, DMP), and two co-catalysts/activators (triethylaluminum, AlEt3, and diethylaluminum chloride, AlEt2Cl).[1][3][4][5] This document serves as a comprehensive guide for researchers aiming to perform this reaction in a laboratory setting.



#### **Data Presentation**

The following table summarizes quantitative data from various studies on ethylene trimerization using chromium-based catalyst systems. These values can serve as a reference for expected outcomes and for optimizing reaction conditions.

Parameter	Value	Catalyst System	Solvent	Source
Molar Ratio (Cr:DMP:AlEt3:Al Et2Cl)	1:3:11:8	Cr(2-EH)3 / DMP / AIEt3 / AIEt2Cl	Not Specified	[1]
Molar Ratio (Cr:DMP:TNOA: CCl4)	1:6:200:10	Cr(2-EH)3 / DMP / TNOA / CCl4	n-heptane	[7]
Reaction Temperature	90 °C	Cr(2-EH)3 / DMP / TNOA / CCI4	n-heptane	[7]
Ethylene Pressure	25 bar	Cr(2-EH)3 / DMP / TNOA / CCl4	n-heptane	[7]
Catalyst Activity	103,000 g 1- C <sub>6</sub> /(g Cr·h)	Cr(2-EH)3 / DMP / TNOA / CCl4	n-heptane	[7]
1-Hexene Selectivity	99.3%	Cr(2-EH)3 / DMP / TNOA / CCl4	n-heptane	[7]
Polymer Content	0 mg	Cr(2-EH)3 / DMP / TNOA / CCl4	n-heptane	[7]
Improved System Activity	54 x 10 <sup>6</sup> g/(mol- Cr·h)	(EH)2CrOH / (Me2C4H2N)AIEt2 / Et3AI·CIAIEt2	Aromatic Hydrocarbon	[3][4]

Note:  $Cr(2-EH)_3$  refers to Chromium(III) 2-ethylhexanoate. TNOA is tri-n-octylaluminum. DMP is 2,5-dimethylpyrrole.

## **Experimental Protocols**



This section provides a detailed, step-by-step methodology for the laboratory-scale trimerization of ethylene. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as the organoaluminum co-catalysts are pyrophoric.

#### **Materials**

- Chromium(III) 2-ethylhexanoate (Cr(2-EH)₃) solution in a hydrocarbon solvent (e.g., cyclohexane or toluene)
- 2,5-dimethylpyrrole (DMP)
- Triethylaluminum (AlEt<sub>3</sub>) solution in a hydrocarbon solvent
- Diethylaluminum chloride (AlEt2Cl) solution in a hydrocarbon solvent
- Anhydrous, deoxygenated reaction solvent (e.g., cyclohexane or toluene)
- · Polymer-grade ethylene
- Schlenk flasks and other appropriate glassware
- Gas-tight syringes
- High-pressure reactor (autoclave) equipped with a stirrer, temperature control, and gas inlet/outlet

#### **Catalyst Activation**

The activation of the chromium precursor is a critical step and is performed by pre-mixing the ligand (DMP) with the aluminum alkyl co-catalysts prior to the introduction of the chromium salt.

- Preparation of the Activator Solution:
  - In a Schlenk flask under an inert atmosphere, add the desired volume of anhydrous reaction solvent (e.g., cyclohexane).



- Sequentially add the required amounts of AlEt₃ and AlEt₂Cl solutions via gas-tight syringe.
- Add the 2,5-dimethylpyrrole (DMP) to the aluminum alkyl solution. The molar ratio of DMP to the total aluminum alkyls is crucial for the formation of the active species. A typical molar ratio of Cr:DMP:AIEt<sub>3</sub>:AIEt<sub>2</sub>Cl is 1:3:11:8.[1]
- Allow the mixture to stir at room temperature for a specified time (e.g., 30 minutes) to ensure the reaction between the DMP and the aluminum alkyls.
- Activation of the Chromium Precursor:
  - In a separate Schlenk flask, prepare a dilute solution of Chromium(III) 2-ethylhexanoate in the reaction solvent.
  - Slowly add the pre-mixed activator solution to the chromium precursor solution with stirring. A color change is typically observed upon mixing.
  - Allow the resulting catalyst solution to age for a predetermined period (e.g., 15-30 minutes) at room temperature before introducing it to the reactor.

#### **Ethylene Trimerization Reaction**

- Reactor Preparation:
  - Thoroughly clean and dry the high-pressure reactor.
  - Purge the reactor with an inert gas to remove air and moisture.
  - Add the desired amount of anhydrous reaction solvent to the reactor.
  - Pressurize and vent the reactor with ethylene several times to ensure an inert atmosphere and to saturate the solvent with ethylene.
- Reaction Execution:
  - Heat the reactor to the desired reaction temperature (e.g., 90 °C).
  - Pressurize the reactor with ethylene to the desired pressure (e.g., 25 bar).

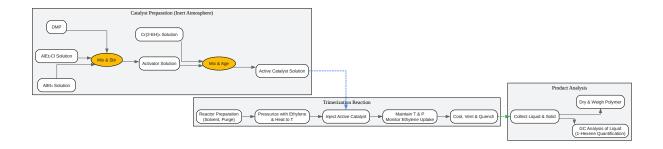


- Inject the prepared catalyst solution into the reactor using a high-pressure syringe pump or by transferring it from a catalyst vessel under a positive pressure of inert gas.
- Maintain the reaction temperature and ethylene pressure for the desired reaction time.
   Monitor the ethylene uptake to follow the reaction progress.
- Reaction Quenching and Product Analysis:
  - After the desired reaction time, cool the reactor to room temperature.
  - Carefully vent the excess ethylene.
  - Quench the reaction by slowly adding a small amount of an alcohol (e.g., isopropanol or ethanol) to deactivate the catalyst.
  - Collect the liquid and any solid (polymer) products from the reactor.
  - Analyze the liquid phase by gas chromatography (GC) to determine the product distribution and quantify the amount of 1-hexene produced.
  - If a solid polymer is formed, it should be collected, dried, and weighed.

# Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the ethylene trimerization experiment.





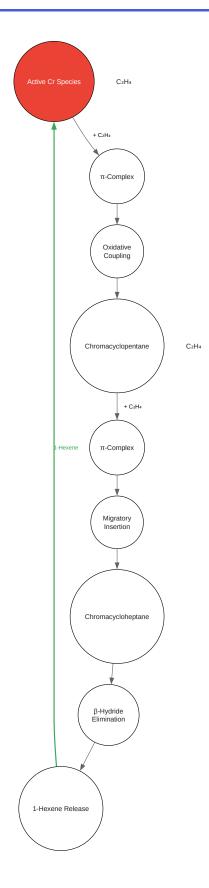
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Caption: Experimental workflow for ethylene trimerization.

### **Proposed Catalytic Cycle**

The trimerization of ethylene is widely believed to proceed through a metallacyclic mechanism. The following diagram illustrates the key proposed steps in the catalytic cycle.





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Caption: Proposed metallacyclic mechanism for ethylene trimerization.



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